2,6-Dichloropyridine-3,4-dicarboxylic acid
Description
Chemical Structure: 2,6-Dichloropyridine-3,4-dicarboxylic acid (CAS No. 1935433-61-6) is a heterocyclic compound featuring a pyridine ring substituted with chlorine atoms at positions 2 and 6, and carboxylic acid groups at positions 3 and 4 (Figure 1). Its molecular formula is C₇H₃Cl₂NO₄, with a molecular weight of 236.01 g/mol . Applications: Primarily used in research settings as a synthetic intermediate or reference standard.
Properties
Molecular Formula |
C7H3Cl2NO4 |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
2,6-dichloropyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H3Cl2NO4/c8-3-1-2(6(11)12)4(7(13)14)5(9)10-3/h1H,(H,11,12)(H,13,14) |
InChI Key |
AQJPEVDWVYVNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst. This process results in the formation of 2,6-dichloropyridine, which can then be further reacted to introduce carboxylic acid groups at the 3 and 4 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The carboxylic acid groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the carboxylic acid groups.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the carboxylic acid groups.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the reagents used in the reactions.
Scientific Research Applications
2,6-Dichloropyridine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor to pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Nitropyridine-2,6-dicarboxylic Acid (CAS 63897-10-9)
- Structure: Pyridine ring with nitro (-NO₂) at position 4 and carboxylic acid groups at 2 and 6. Molecular formula: C₇H₄N₂O₆ (MW: 212.12 g/mol) .
- Key Differences: Substituent Type: Nitro group (electron-withdrawing) vs. chlorine (moderately electron-withdrawing). Hazards: Classified as acutely toxic (H302, H332), skin/eye irritant (H315, H319), and respiratory irritant (H335) . Applications: Used in chemical manufacturing; safety protocols require gloves, respiratory protection, and controlled handling .
Pyridine-2,4-dicarboxylic Acid
- Structure: Pyridine ring with carboxylic acids at positions 2 and 4. No halogen substituents.
- Key Differences :
- Reactivity : Lacks chlorine substituents, reducing steric hindrance and electronic effects.
- Biological Activity : Acts as an inhibitor of LigI (amidohydrolase enzyme) with an inhibition constant (Kᵢ ) of 75 ± 2 μM , suggesting moderate binding affinity compared to 5-hydroxyisophthalic acid (Kᵢ = 40 ± 3 μM ) .
- Applications : Studied in enzymatic assays and lignin degradation pathways .
2-Chloropyridine-3,4-dicarboxylic Acid (CAS 503555-50-8)
- Structure: Chlorine at position 2 and carboxylic acids at 3 and 4. Molecular formula: C₇H₄ClNO₄ (MW: 201.56 g/mol) .
- Key Differences: Substituent Position: Single chlorine at position 2 vs. dichloro substitution at 2 and 6.
Thiazolidine-2,4-dicarboxylic Acid (CAS 30097-06-4)
- Structure: Thiazolidine (sulfur-containing heterocycle) with carboxylic acids at positions 2 and 4. Molecular formula: C₅H₇NO₄S (MW: 177.17 g/mol) .
- Key Differences :
Physicochemical and Functional Comparisons
Table 2. Reactivity and Stability
Research and Industrial Relevance
- This compound: Valued for its dual chlorine substituents, which may enhance binding in coordination chemistry or serve as a halogen-bond donor in crystal engineering .
- 4-Nitropyridine-2,6-dicarboxylic Acid : Despite its hazards, it is utilized in metal-organic frameworks (MOFs) due to the nitro group’s ability to coordinate with metal ions .
- Thiazolidine Derivatives : Critical in studying sulfur metabolism and oxidative stress pathways .
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